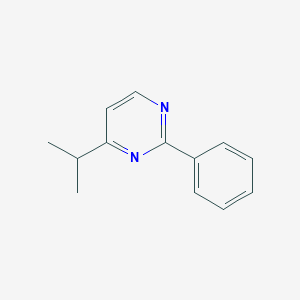

4-Isopropyl-2-phenylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Isopropyl-2-phenylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

The compound has been investigated for its anti-inflammatory properties, particularly as an inhibitor of cyclooxygenase (COX) enzymes. Research indicates that derivatives of pyrimidine compounds can effectively inhibit COX-1 and COX-2, which are key enzymes in the inflammatory pathway.

Case Studies and Findings

- A study synthesized novel 4-phenylpyrimidine derivatives and tested their inhibitory potential against COX enzymes. The results showed that several derivatives exhibited significant anti-inflammatory activity with IC50 values comparable to established drugs like celecoxib and diclofenac .

- In vivo studies demonstrated that certain pyrimidine derivatives could reduce inflammation in models such as carrageenan-induced paw edema, showing effective ED50 values that suggest strong anti-inflammatory potential .

Phosphodiesterase Inhibition

4-Isopropyl-2-phenylpyrimidine has also been explored for its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate cellular levels of cyclic nucleotides, which play crucial roles in various physiological processes.

Mechanism and Therapeutic Implications

- PDE4 inhibitors derived from pyrimidine compounds have shown promise in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). They work by increasing cAMP levels, leading to reduced inflammation and improved airway function .

- The inhibition of PDE4 has been linked to therapeutic benefits in conditions characterized by excessive inflammatory responses, including rheumatoid arthritis and other autoimmune diseases .

Anticancer Activity

Recent research has identified the potential of this compound derivatives in cancer therapy, particularly through their action on cyclin-dependent kinases (CDKs).

Research Insights

- A study highlighted the design of 4-substituted phenylpyrimidine derivatives that serve as potent inhibitors of CDK2 and CDK9, which are essential for cell cycle regulation and transcriptional control. These inhibitors demonstrated significant antiproliferative effects on cancer cell lines .

- The ability of these compounds to selectively inhibit CDKs suggests their potential utility in developing targeted cancer therapies, offering a promising avenue for further research.

Summary Table of Applications

Propiedades

Número CAS |

127958-20-7 |

|---|---|

Fórmula molecular |

C13H14N2 |

Peso molecular |

198.26 g/mol |

Nombre IUPAC |

2-phenyl-4-propan-2-ylpyrimidine |

InChI |

InChI=1S/C13H14N2/c1-10(2)12-8-9-14-13(15-12)11-6-4-3-5-7-11/h3-10H,1-2H3 |

Clave InChI |

VJZIBKMCYSQORD-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NC(=NC=C1)C2=CC=CC=C2 |

SMILES canónico |

CC(C)C1=NC(=NC=C1)C2=CC=CC=C2 |

Sinónimos |

Pyrimidine, 4-(1-methylethyl)-2-phenyl- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.